molecular formula C17H12N2O6S B6138742 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate

2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate

Cat. No. B6138742
M. Wt: 372.4 g/mol
InChI Key: WUMAZAUEMSUXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been studied to understand its biochemical and physiological effects. This compound has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate have been studied in various in vitro and in vivo models. This compound has been reported to exhibit neuroprotective effects in in vitro models of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been reported to exhibit anti-inflammatory and antioxidant effects in in vivo models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate in lab experiments is its potential applications in fluorescence imaging and drug discovery. This compound can be utilized for imaging purposes due to its fluorescence properties, and its inhibitory activity against certain enzymes can be utilized for the development of new drugs. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate. One direction is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the fluorescence properties of this compound can be further studied for its potential applications in imaging and sensing. Finally, the potential toxicity of this compound can be further studied to understand its safety profile.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential applications in fluorescence imaging and drug discovery, and its future directions include the development of new drugs, optimization of the synthesis method, and further study of its fluorescence properties and potential toxicity.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been reported in the literature using different methods. One of the methods involves the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde in the presence of acetic anhydride to form 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate. Another method involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride in the presence of triethylamine to form the desired compound.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been studied for its potential applications in various fields of scientific research. One of the potential applications of this compound is in the field of fluorescence imaging. This compound has been reported to exhibit fluorescence properties, which can be utilized for imaging purposes. Another potential application of this compound is in the field of drug discovery. This compound has been reported to exhibit inhibitory activity against certain enzymes, which can be utilized for the development of new drugs.

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-26-17-18-13-6-1-2-7-15(13)25-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMAZAUEMSUXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

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